Psoracorylifol C

Descripción general

Descripción

Psoracorylifol C is a naturally occurring meroterpenoid compound isolated from the seeds of Psoralea corylifolia, a plant widely used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The total synthesis of Psoracorylifol C involves several key steps. One of the reported methods includes the following steps :

Preparation of 4-Triisopropylsilyloxybenzaldehyde: This involves the reaction of 4-hydroxybenzaldehyde with imidazole and triisopropylsilyl chloride in dry dimethylformamide at 0°C.

Preparation of 4-Triisopropylsilyloxybenzyl Alcohol: Reduction of the benzaldehyde derivative using sodium borohydride.

Preparation of Phenyltetrazole Sulfide: This involves the reaction of the benzyl alcohol derivative with phenyltetrazole.

Julia-Kocienski Olefination: This step involves the formation of a furan ring.

Kochi Cross Coupling: Coupling of the furan derivative with a Grignard reagent.

Sharpless Asymmetric Dihydroxylation: This step introduces hydroxyl groups to the furan ring.

Pd-Catalyzed Hydrogenation: This step reduces the furan ring to form a bicyclic ketone.

Horner-Wadsworth-Emmons Olefination: This step forms an ester derivative.

DIBAL-H Reduction: Reduction of the ester to an allylic alcohol.

Cu-mediated SN2’ Methylation: This step introduces a methyl group to the allylic alcohol.

Johnson-Claisen Rearrangement: This step forms an aldehyde derivative.

Final Steps: These include the formation of a carboxylic acid and the final synthesis of this compound.

Industrial Production Methods

the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification methods .

Análisis De Reacciones Químicas

Types of Reactions

Psoracorylifol C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups to the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Psoracorylifol C has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying meroterpenoid synthesis and reactivity.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

Mecanismo De Acción

The mechanism of action of Psoracorylifol C involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound can inhibit the activity of key enzymes and transcription factors, leading to its diverse pharmacological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Psoracorylifol B

- Psoracorylifol F

- Corypsoriol J

- Corypsoriol H

- Psoracorylifol G

- 8a-Hydroxy-cyclobakuchiol C

- Corypsoriol I

Uniqueness

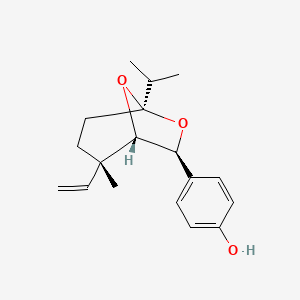

Psoracorylifol C is unique due to its specific structural features, including a densely functionalized cyclohexane ring with contiguous chiral centers and diverse oxidation states. These structural characteristics contribute to its distinct pharmacological properties and make it a valuable compound for scientific research .

Actividad Biológica

Psoracorylifol C is a natural compound derived from Psoralea corylifolia, a plant known for its extensive medicinal properties. This compound has garnered interest due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Profile

- Chemical Structure : this compound belongs to the flavonoid class of compounds.

- Source : Extracted primarily from the seeds of Psoralea corylifolia.

- Molecular Formula : C₁₅H₁₄O₄.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. Studies indicate that it inhibits the growth of this pathogen effectively:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Helicobacter pylori | 15 | MedChemExpress |

| Gram-negative bacteria | Significant inhibition | PMC Article |

Anticancer Effects

Recent research highlights the anticancer potential of this compound. It has shown efficacy against various carcinoma cell lines, including those from the larynx and lung. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Cell Lines Tested :

- Laryngeal carcinoma

- Lung carcinoma

- Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC₅₀ (µM) | Effect Observed | Reference |

|---|---|---|---|

| Laryngeal carcinoma | 20 | Apoptosis induction | PMC Article |

| Lung carcinoma | 25 | Cell cycle arrest | PMC Article |

Anti-inflammatory Properties

This compound also demonstrates anti-inflammatory effects, which are crucial for treating conditions characterized by chronic inflammation. The compound modulates inflammatory pathways, reducing cytokine production.

Case Studies

-

Case Study on Helicobacter pylori Inhibition

- A clinical study involved patients with confirmed H. pylori infections treated with this compound.

- Results showed a significant reduction in bacterial load after treatment, supporting its use as a complementary therapy in managing gastric disorders.

-

Case Study on Cancer Treatment

- A laboratory study evaluated the effects of this compound on lung cancer cells.

- The findings indicated a marked decrease in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.

Propiedades

IUPAC Name |

4-[(1S,2S,5R,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-5-17(4)10-11-18(12(2)3)20-15(16(17)21-18)13-6-8-14(19)9-7-13/h5-9,12,15-16,19H,1,10-11H2,2-4H3/t15-,16+,17+,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUKUJAZQKFJAN-MLHJIOFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(C(O1)C(O2)C3=CC=C(C=C3)O)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@]12CC[C@@]([C@H](O1)[C@@H](O2)C3=CC=C(C=C3)O)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.